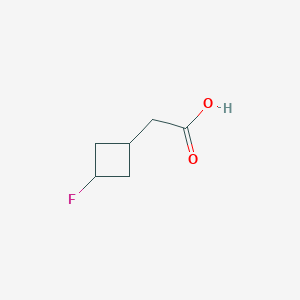

2-(3-Fluorocyclobutyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorocyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOWFIWGEAGSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782410-66-5 | |

| Record name | 2-(3-fluorocyclobutyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(3-Fluorocyclobutyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorocyclobutyl)acetic acid

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The cyclobutyl ring, a "bioisostere" for phenyl groups and other cyclic systems, provides a three-dimensional framework that can improve physicochemical and pharmacological profiles. The compound 2-(3-Fluorocyclobutyl)acetic acid merges these two valuable motifs, presenting a promising building block for drug discovery programs.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluorocyclobutyl)acetic acid. As experimental data for this specific molecule is not extensively published, this document emphasizes the established methodologies and theoretical considerations required for its full characterization. We will explore the causality behind experimental choices, providing researchers and drug development professionals with the foundational knowledge to expertly evaluate this and similar fluorinated compounds.

Molecular Profile and Summary of Properties

2-(3-Fluorocyclobutyl)acetic acid possesses a chiral center at the point of substitution on the cyclobutane ring and another at the carbon bearing the carboxylic acid. The properties discussed herein pertain to the racemic mixture unless otherwise specified.

| Property | Data | Source / Method |

| Chemical Structure |  | N/A |

| Molecular Formula | C₆H₉FO₂ | [3] |

| Molecular Weight | 132.13 g/mol | [3] |

| CAS Number | 1782410-66-5 | [3] |

| Boiling Point | 238.1 ± 13.0 °C | Predicted[3] |

| Density | 1.19 ± 0.1 g/cm³ | Predicted[3] |

| pKa | Estimated ~4.0 - 4.5 | Theoretical Estimation |

| logP | To Be Determined | Experimental Protocol Below |

| Aqueous Solubility | To Be Determined | Experimental Protocol Below |

Acidity (pKa): The Influence of Inductive Effects

The acidity of the carboxylic acid group is a critical parameter, influencing solubility, receptor binding, and membrane permeability. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms.

Expertise & Experience: Theoretical Considerations

The pKa of acetic acid is approximately 4.76.[4] The introduction of an electronegative fluorine atom is expected to lower the pKa (increase acidity) through a negative inductive effect (-I). This effect stabilizes the conjugate base (carboxylate) by withdrawing electron density, making the proton more likely to dissociate. For comparison, the pKa of fluoroacetic acid is significantly lower, around 2.6.[5] In 2-(3-Fluorocyclobutyl)acetic acid, the fluorine atom is three sigma bonds away from the carboxylic carbon, so its inductive effect will be attenuated compared to fluoroacetic acid. Therefore, a pKa value between that of acetic acid and fluoroacetic acid is anticipated, likely in the range of 4.0 to 4.5. However, precise determination requires experimental validation.

Trustworthiness: Protocol for Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination.[6][7] It provides a self-validating system by generating a full titration curve from which the half-equivalence point can be accurately determined.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 2-(3-Fluorocyclobutyl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

Titrant: Use a standardized solution of a strong base, such as 0.1 M potassium hydroxide (KOH), as the titrant.

-

Apparatus: Utilize a calibrated pH meter with a glass electrode and an automated burette for precise titrant delivery.

-

Titration: Slowly add the KOH solution in small, precise increments (e.g., 0.05 mL) to the analyte solution while continuously monitoring the pH.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point is found on the steepest part of the curve (the equivalence point) and dividing the volume of titrant by two.

Lipophilicity (logP & logD): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile. It is described by two main parameters:

-

logP: The logarithm of the partition coefficient between octan-1-ol and water for the neutral species of the molecule.

-

logD: The logarithm of the distribution coefficient, which measures the partitioning of all species (neutral and ionized) at a specific pH. For an acidic compound, logD is pH-dependent.[8]

Expertise & Experience: Structural Impact on Lipophilicity

Fluorine substitution can have a complex effect on lipophilicity. While a single fluorine atom often increases lipophilicity compared to a hydrogen atom, the overall effect depends on the molecular context.[9] The carboxylic acid group is highly polar and will decrease lipophilicity, especially at pH values above the pKa where it exists as the charged carboxylate. The cyclobutyl group is aliphatic and contributes to lipophilicity. The interplay of these factors necessitates experimental determination.

Trustworthiness: Protocol for Shake-Flask (OECD 107) Method

The shake-flask method is a classic and reliable technique for determining logP/logD. Its self-validating nature comes from the direct measurement of the compound's concentration in both phases at equilibrium.

Methodology:

-

Phase Preparation: Pre-saturate octan-1-ol with buffered water (e.g., phosphate buffer at pH 7.4 for logD) and vice-versa. This minimizes volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of 2-(3-Fluorocyclobutyl)acetic acid in the aqueous phase. The concentration should be high enough for accurate detection but low enough to avoid self-aggregation.

-

Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated octan-1-ol in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

-

Calculation:

-

P = [Concentration in Octanol] / [Concentration in Water]

-

logP (or logD) = log10(P)

-

Aqueous Solubility

Aqueous solubility is fundamental to drug delivery, particularly for oral administration. It is influenced by factors such as molecular weight, lipophilicity, and the ability to form hydrogen bonds.

Expertise & Experience: Predicting Solubility Trends

The presence of the polar carboxylic acid group suggests that 2-(3-Fluorocyclobutyl)acetic acid will have appreciable aqueous solubility.[12] Solubility is expected to be pH-dependent, increasing significantly at pH values above the pKa as the highly soluble carboxylate salt is formed. The fluorocyclobutyl moiety is relatively nonpolar and will act to decrease solubility compared to a smaller, less lipophilic substituent.

Trustworthiness: Protocol for Equilibrium Shake-Flask Method

This method directly measures the concentration of a saturated solution, providing a reliable and self-validating result.

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-(3-Fluorocyclobutyl)acetic acid to a known volume of the desired aqueous medium (e.g., deionized water or a pH 7.4 buffer) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for at least 24 hours to allow the system to reach equilibrium.

-

Sample Processing: After equilibration, allow the solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Result: The measured concentration is the equilibrium solubility of the compound under the tested conditions.

Spectroscopic and Thermal Profile

Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

-

¹H NMR: Expected signals would include multiplets for the cyclobutyl protons, a doublet for the methylene protons adjacent to the acid, and a broad singlet for the acidic proton.

-

¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), the carbon bearing fluorine (showing a characteristic large C-F coupling constant), and other aliphatic carbons are expected.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.

-

Infrared (IR) Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) are characteristic of the carboxylic acid group. A C-F stretch would also be present (~1000-1100 cm⁻¹).[13][14]

Thermal Properties

-

Boiling Point: A predicted value of 238.1 °C suggests low volatility.[3]

-

Melting Point: As a solid at room temperature, the melting point is a key indicator of crystal lattice energy and purity. It is best determined experimentally using Differential Scanning Calorimetry (DSC), which measures the heat flow required to raise the sample's temperature, revealing a sharp endotherm at the melting point.

Conclusion

2-(3-Fluorocyclobutyl)acetic acid is a compound of significant interest for medicinal chemistry, yet its physicochemical properties are not widely documented. This guide outlines the theoretical basis and provides robust, validated experimental protocols for the determination of its most critical parameters: pKa, logP/logD, and aqueous solubility. The accurate characterization of these properties is a non-negotiable first step in any drug discovery cascade, providing the essential data needed to build predictive ADME models and guide the design of effective, bioavailable therapeutic agents.

References

-

Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. [Link]

-

Hradkova, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. Analytical Science Advances. [Link]

-

Hradkova, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]

-

Zhu, L., et al. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. Talanta. [https://www.researchgate.net/publication/273138865_Determination_of_perfluorinated_carboxylic_acids_in_water_using_liquid_chromatography_coupled_to_a_corona-charged_aerosol_detector]([Link]_ chromatography_coupled_to_a_corona-charged_aerosol_detector)

-

Zhu, L., et al. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. PubMed. [Link]

-

2-(3,3-Difluorocyclobutyl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Mykhailiuk, P. K. (2020). Synthesis, LogP values, and possible rationalizations of the fluorine effects for model fluorocyclobutane derivatives. ResearchGate. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Fluoroacetic acid. Solubility of Things. [Link]

-

Fluoroacetic acid. Wikipedia. [Link]

-

How to calculate the pKa of acetic acid. Quora. [Link]

-

Physical and chemical properties of acetic acid. ResearchGate. [Link]

-

Acetic Acid. The Organic Chemistry Portal. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Solved: How can I find the experimental pka of acetic acid. Chegg.com. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Acetic acid (CH3COOH). Vanderbilt University. [Link]

-

Glacial acetic acid. SpectraBase. [Link]

-

Fluoroacetic acid. NIST Chemistry WebBook. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(3-fluorocyclobutyl)acetic acid CAS#: 1782410-66-5 [m.chemicalbook.com]

- 4. Acetic Acid [commonorganicchemistry.com]

- 5. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. chegg.com [chegg.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector [pubmed.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 14. spectrabase.com [spectrabase.com]

2-(3-Fluorocyclobutyl)acetic acid molecular weight and formula

Structural Characterization, Synthetic Methodologies, and Medicinal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-fluorocyclobutyl)acetic acid (CAS: 1782410-66-5), a specialized fluorinated building block used in modern medicinal chemistry. As a conformationally restricted bioisostere, this scaffold offers a strategic balance between lipophilicity modulation and metabolic stability. This document details its physicochemical profile, validated synthetic routes, and structural implications for ligand-protein interactions.

Physicochemical Profile & Molecular Identity[1][2][3]

The introduction of a fluorine atom at the 3-position of the cyclobutane ring creates a dipole moment that influences the pKa of the acetic acid tail and the overall solvation profile of the molecule.

Core Data Table

| Property | Value / Description |

| IUPAC Name | 2-(3-Fluorocyclobutyl)acetic acid |

| CAS Registry Number | 1782410-66-5 |

| Molecular Formula | C₆H₉FO₂ |

| Molecular Weight | 132.13 g/mol |

| Exact Mass | 132.0587 |

| Predicted LogP | ~0.85 (Modulated by F-polarity) |

| Predicted pKa | 4.65 ± 0.10 (Slightly acidic shift vs. acetic acid) |

| Boiling Point (Pred.) | 238.1 ± 13.0 °C at 760 mmHg |

| Density (Pred.) | 1.19 ± 0.1 g/cm³ |

Stereochemical Complexity

Unlike its gem-difluoro analog, 2-(3-fluorocyclobutyl)acetic acid possesses cis/trans isomerism relative to the ring plane.

-

Cis-isomer: The acetic acid side chain and the fluorine atom are on the same face of the puckered cyclobutane ring.

-

Trans-isomer: The substituents are on opposite faces.

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation (pucker angle ~30-35°) to relieve torsional strain. The stereochemical orientation of the fluorine substituent significantly dictates the preferred pucker angle, thereby altering the exit vector of the carboxylic acid tail.

Synthetic Methodologies

The synthesis of 2-(3-fluorocyclobutyl)acetic acid typically proceeds via functional group interconversion starting from the oxidized precursor, 2-(3-oxocyclobutyl)acetic acid .

Primary Synthetic Workflow (Deoxofluorination)

This route relies on the reduction of the ketone followed by nucleophilic fluorination. Note that nucleophilic fluorination of secondary alcohols typically proceeds with inversion of configuration (Walden inversion).

Step-by-Step Protocol:

-

Starting Material: 2-(3-Oxocyclobutyl)acetic acid (CAS: 1610028-25-5).[1]

-

Esterification: Protect the acid as a methyl or ethyl ester to prevent interference during fluorination.

-

Reagents: MeOH, H₂SO₄ (cat).

-

-

Reduction: Reduce the ketone to the alcohol.

-

Reagents: NaBH₄, MeOH, 0°C.

-

Outcome: Mixture of cis/trans-3-hydroxycyclobutyl acetate. Separation may be required here if a specific isomer is desired.

-

-

Fluorination: Convert the alcohol to the fluoride.

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, -78°C to RT.

-

Mechanism:[2] Sₙ2 displacement. A cis-alcohol yields a trans-fluoride, and vice versa.

-

-

Hydrolysis: Deprotect the ester to yield the final acid.

-

Reagents: LiOH, THF/H₂O.

-

Visualization of Synthetic Logic

Figure 1: Synthetic workflow for the conversion of the oxo-precursor to the target fluoro-acid via stereoselective inversion.

Medicinal Chemistry Applications

Bioisosterism and Conformational Restriction

This scaffold serves as a superior bioisostere for:

-

Cyclohexyl groups: Reducing lipophilicity (LogP) and molecular weight while maintaining steric bulk.

-

Linear alkyl chains: Introducing rigidity to freeze the bioactive conformation, potentially reducing the entropic penalty of binding.

The "Fluorine Effect"

The C-F bond at position 3 introduces a strong dipole.

-

Metabolic Stability: The fluorine atom blocks potential oxidation sites on the ring (though cyclobutane oxidation is less common than cyclopentane).

-

Polarity Tuning: Unlike a methyl group, the fluorine lowers the LogD, improving solubility without introducing a hydrogen bond donor (HBD).

Comparative Structural Analysis

Figure 2: Strategic rationale for replacing standard aliphatic linkers with the fluorocyclobutyl scaffold.

Analytical Characterization

To validate the synthesis of this compound, researchers must look for specific NMR signatures.

-

¹⁹F NMR: This is the diagnostic signal.

-

Expect a multiplet around -170 to -180 ppm (relative to CFCl₃).

-

The splitting pattern will reveal the cis vs trans relationship with the methine protons on the ring.

-

-

¹H NMR:

-

The proton geminal to the fluorine (H-3) will appear as a distinct multiplet (doublet of multiplets) due to large H-F geminal coupling (~50 Hz).

-

The methylene protons alpha to the carboxylic acid will appear as a doublet (coupling to the ring methine).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743770, 2-(3,3-Difluorocyclobutyl)acetic acid (Analog Reference). Retrieved from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Foundational text on Fluorine Bioisosterism). Retrieved from [Link]

-

Durie, A. J., et al. (2012). Conformational Analysis of Fluorinated Cyclobutanes. (Contextual grounding for puckering analysis). Retrieved from [Link]

Sources

Literature review of fluorinated cyclobutylacetic acid derivatives

An In-depth Technical Guide to Fluorinated Cyclobutylacetic Acid Derivatives for Drug Discovery

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Union of Fluorine and the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate and strategic modification of molecular architecture is paramount to achieving desired pharmacological profiles. Among the vast toolkit available to medicinal chemists, the incorporation of fluorine and strained ring systems has emerged as a powerful strategy. This guide delves into the synthesis, physicochemical properties, and applications of a unique class of building blocks: fluorinated cyclobutylacetic acid derivatives .

The introduction of fluorine into a drug candidate can profoundly alter its properties, including metabolic stability, acidity (pKa), and lipophilicity (LogP).[1][2][3] These modifications can lead to enhanced potency, improved oral bioavailability, and a more favorable pharmacokinetic profile. The cyclobutane ring, a four-membered carbocycle, offers a unique set of characteristics. Its puckered, three-dimensional structure provides a level of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[4][5] Cyclobutanes can serve as bioisosteric replacements for more flexible or metabolically labile groups, reduce planarity, and help fill hydrophobic pockets within protein active sites.[4]

The combination of these two motifs in fluorinated cyclobutylacetic acid derivatives creates a class of compounds with significant potential in drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these valuable building blocks, from their synthesis to their strategic deployment in medicinal chemistry programs.

Part 1: Synthesis of Fluorinated Cyclobutylacetic Acid Derivatives

The synthesis of fluorinated cyclobutylacetic acid derivatives hinges on two key transformations: the introduction of fluorine onto the cyclobutane core and the subsequent elaboration of the acetic acid side chain. Several robust methodologies have been developed to achieve these goals on a multigram scale, making these building blocks accessible for drug discovery programs.[1][6]

Key Synthetic Strategies for Fluorination

The introduction of fluorine can be achieved through various methods, with nucleophilic fluorination being a common and effective approach.[1][6] This typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride source.

-

Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Morph-DAST, are widely used to convert cyclobutanol precursors to their corresponding fluorocyclobutane derivatives.[1]

-

Nucleophilic Substitution: The reaction of cyclobutane precursors bearing good leaving groups (e.g., tosylates, mesylates) with fluoride salts, such as tetramethylammonium fluoride (TMAF), provides another reliable route to monofluorinated cyclobutanes.[1]

For the synthesis of di- and trifluoromethylated cyclobutanes, alternative strategies are often employed, such as the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF₄).[7] This method allows for the direct conversion of a carboxylic acid moiety to a trifluoromethyl group.[7]

Elaboration of the Acetic Acid Side Chain

Once the fluorinated cyclobutane core is established, the acetic acid side chain can be introduced through standard homologation procedures. A common starting point is a fluorinated cyclobutanecarboxylic acid. The Arndt-Eistert homologation, involving the conversion of the carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement in the presence of a silver catalyst and water, yields the desired acetic acid derivative.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 3-fluorocyclobutylacetic acid, starting from a commercially available cyclobutane-1,1-dicarboxylic acid.

Caption: A generalized synthetic pathway to 3-fluorocyclobutylacetic acid.

Detailed Experimental Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

The following protocol is a representative example for the synthesis of a key intermediate, 3-fluorocyclobutanecarboxylic acid, adapted from methodologies described in the literature.[6]

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of cyclobutane-1,1-dicarboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF), add oxalyl chloride (2.2 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude diacid chloride.

-

Dissolve the crude diacid chloride in anhydrous THF and cool to -78 °C.

-

Add a solution of sodium borohydride (1.0 eq) in diglyme dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water, followed by acidification with aqueous HCl.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutanecarboxylic acid.

Step 2: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

-

Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol and cool to 0 °C.

-

Add sodium borohydride (0.5 eq) portion-wise.

-

Stir the reaction at room temperature for 4 hours.

-

Acidify the reaction mixture with aqueous HCl and concentrate under reduced pressure.

-

Extract the residue with ethyl acetate, dry the combined organic layers, and concentrate to afford 3-hydroxycyclobutanecarboxylic acid as a mixture of cis and trans isomers.

Step 3: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

-

Dissolve 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

-

Add Morph-DAST (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Acidify the aqueous layer with aqueous HCl and extract with ethyl acetate.

-

Dry the combined ethyl acetate layers, filter, and concentrate to yield 3-fluorocyclobutanecarboxylic acid. The cis and trans isomers can be separated by column chromatography.

Part 2: Physicochemical Properties and Their Implications

The introduction of fluorine into the cyclobutylacetic acid scaffold has a predictable and tunable effect on key physicochemical properties that are critical for drug development.

Acidity (pKa)

Fluorine is a highly electronegative atom, and its presence significantly increases the acidity of nearby functional groups through a negative inductive effect (-I effect).[1][8] For fluorinated cyclobutylacetic acids, this means a lower pKa compared to their non-fluorinated counterparts.[1] This increased acidity can be crucial for modulating the charge state of a molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with target proteins. The magnitude of the pKa shift depends on the number of fluorine atoms and their proximity to the carboxylic acid group.[1][7]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex.[2] While highly fluorinated motifs like the trifluoromethyl group generally increase lipophilicity, a single fluorine atom can sometimes lower it, depending on the molecular context.[9][10][11] For cis-1,2-disubstituted fluorinated cyclobutanes, it has been observed that the lipophilicity can be significantly lower than their trans isomers, a phenomenon attributed to conformational effects that alter the molecule's solvent-accessible surface area.[9][10][11] This ability to fine-tune LogP is a significant advantage in drug design, as it allows for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability

Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][7] The carbon-fluorine bond is exceptionally strong and resistant to cleavage. By replacing a C-H bond at a metabolically labile position with a C-F bond, the metabolic lifetime of a drug can be significantly extended. The cyclobutane ring itself can also impart metabolic stability compared to more flexible alkyl chains.[4]

Data Summary

The following table summarizes the typical effects of fluorination on the physicochemical properties of cyclobutane carboxylic acids and amines, which serve as close proxies for cyclobutylacetic acid derivatives.

| Property | Non-fluorinated | Monofluorinated | Difluoromethyl | Trifluoromethyl |

| pKa (Carboxylic Acid) | ~4.8 | Lower | Significantly Lower | ~2.9[7] |

| pKa (Amine HCl) | ~10.7 | Lower | Lower | ~5.3[7] |

| LogP | Baseline | Context-dependent | Higher | Significantly Higher |

| Metabolic Stability | Baseline | Increased | Increased | Significantly Increased |

Structure-Property Relationship Diagram

This diagram illustrates how the position and extent of fluorination on the cyclobutane ring influence the key physicochemical properties of the attached acetic acid.

Caption: Impact of fluorination on key physicochemical properties.

Part 3: Applications in Drug Discovery

Fluorinated cyclobutylacetic acid derivatives are versatile building blocks that can be employed to address several challenges in drug discovery.

Bioisosteric Replacement

These scaffolds can serve as effective bioisosteres for other common chemical groups.[7] For example, a 3,3-difluorocyclobutylacetic acid derivative can mimic the steric profile of a gem-dimethyl group while offering a different electronic and metabolic profile.[12] Similarly, a 1-(trifluoromethyl)cyclobutyl group can act as a metabolically stable replacement for a tert-butyl group.[7] Such replacements can be used to optimize potency, reduce metabolic liabilities, or escape existing patent space.

Conformational Constraint

The inherent rigidity of the cyclobutane ring can be used to lock a molecule into a specific, biologically active conformation.[4][5] By replacing a flexible linker in a drug molecule with a 1,3-disubstituted cyclobutane, the entropic penalty upon binding to a target can be reduced, potentially leading to a significant increase in binding affinity.[4] The acetic acid side chain provides a convenient handle for connecting the rigid core to other parts of the molecule.

Improving Pharmacokinetic Properties

As discussed, the strategic use of fluorination allows for the fine-tuning of pKa, LogP, and metabolic stability.[1][7][9] A researcher might use a monofluorinated derivative to slightly increase acidity and improve aqueous solubility, or a trifluoromethylated version to enhance metabolic stability and membrane permeability. This modularity makes fluorinated cyclobutylacetic acid derivatives highly valuable in the lead optimization phase of a project.

Conceptual Application: Enzyme Inhibition

The diagram below shows a hypothetical scenario where a fluorinated cyclobutylacetic acid derivative is designed to inhibit an enzyme. The carboxylic acid group forms a key ionic interaction with a basic residue in the active site, while the fluorinated cyclobutane ring fits into a hydrophobic pocket, with the fluorine atoms potentially forming favorable orthogonal interactions.

Caption: Hypothetical binding mode of a fluorinated cyclobutylacetic acid inhibitor.

Conclusion

Fluorinated cyclobutylacetic acid derivatives represent a powerful and versatile class of building blocks for modern medicinal chemistry. The synergistic combination of the unique conformational properties of the cyclobutane ring and the profound electronic and metabolic effects of fluorine provides a rich design space for drug discovery professionals.[1][4] Through robust and scalable synthetic methods, these compounds are readily accessible, enabling their incorporation into drug candidates to optimize potency, selectivity, and pharmacokinetic properties. As the drive for novel therapeutics with improved profiles continues, the strategic application of fluorinated cyclobutylacetic acid derivatives is poised to play an increasingly important role in the development of the next generation of medicines.

References

- Grygorenko, O., et al. (2025). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. CHEM-EUR J. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlmtvLo1obwJyp6wU0SmUr81y5ZJyPPn1LYQs4XQSvX3bpU_46UlUQ-6U_BFNcBBdC4loTshj1hYfVv5eDw-9HU_bYSOE1IxxgHlTivlYpw6o9dQ-Emg3Kjelwac1UMLrxSb3MmGj0Dr9cK0tOEUmA3cbBqiN_Tm95J6aaMwmCvkBpSGwp4wRpdaH-f3WWy8AL41AcVOmsxt1AkKaGgJuQGk0tNhvBPqy35JeK-eOw46y-2nzliQfvAXiQ7jreLrk=]

- Mykhailiuk, P. K. (2024). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLae6E6W6v6z7902yP35PW_Oi7FBrTAvnLuijVG0c2ASf_2E1L4wnFUQWZbxCt9gBQcBggJau6ygGcvIm1Me06TRTyCiZWUKIJ-Qi3ItKlH4DBmuZ8V7Sv2R8a5_6_rU5S9_mTpWLoB7ZgxtkMbUvRSYbnf_Z_H8uq_DzZE-w7MlP8-4i1Wb-mDerpdQEi2XaIdRqCH0MvuHJTfPcD9DgW-fOAXicH_g==]

- van der Pijl, F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsYz8HXVU6dKrt3osFntoQn8U9WwAbjZA3GVvbPPkW14KxAmIUGw3Pl3tXUD8b1TVDxVKAIDzHLlMURb29gOH41qSfZ85rNlCMMjTkOnVefNG18Hho51auoxO2jb4Rup1ZtEqSeiEsEOACHEY=]

- Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjdRGrdtAkqwjcr7O0ELT2jY0sADxmNxwjbRRsXNsqHGhffBTeEN8J3wdIMAGP79w2a8_zQMYNDYDv-7DxG7ylEQb8T2GK24LmbBG4GjVxakZ-4DbQW1uf69acVSut3JJj7XaT9VFZf2QufBO-moBSXt3PxJerl297Y9fxMV8gbnIGsRL4-VR3HuvGgUt1iZdDpHfJPhicuH2aA-cUwK_tF7Z2uQ53Y8I4AHVG_XAyrWmpMZjPHD39ITVlvyWsAbILnuKIoOut5HsSHvRafx1X2KDWoIPDIH7RVYSV-gfJHJxjzpArYeQ51jioTuPX_TD23y5qYCFq]

- Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnzYVC1jnUGTs24lA64FFU4C8qwGamAvs8vDDfG619n2hIEhLN3DmDCnhZltMMV3Cq3q1iUfnXYN-rhNhu5d3trmuDMONNj_H3tSZUVv6fqLF4TfmS4XxsVW-qBKMuplctf9FEIevqe4nFKnDi]

- Grygorenko, O. O. (2023). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLKIwDS3GJPaqJi9Ozz6-CtvT-AVzUZy_JmtQAUbLwZMwr98qvTxE6kQv0z0pn1YefM1WkFbDPGtBvtrsqRto7qHPDXF2YVtTuA0n2TjR6AOoL9-l8qY7ctZ1k6kp3QeAVYnFOPXbGp2TBs8xdpdbnhovX-Rt8_pA-y08IC5navlI_bdjGr8jCiUyNUw-da0o5bU7yI2A3Yqx71B0MCoYDHy6GboV93UEUU9DLjbI=]

- Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqYE2oipICfVg3gXLA_4-s4FjqarS9voIl_yZQJd7ABj376lVLHxI1y2IhW5SlIFqUuviJwLH8q-Hrbemf0ds9meA_JTq7ngdhrqd_wqz7s5fmf1XwqFVjSwzGXoO4jUfbHumcCfxcRpaEW_g26YoYmrB9DJhCJrp_Dn1YUQNJ7hCsDZbOOKfw4heqhUDV-hZF-tA-sC7fUciDl4qZONhUkwsuAfbUPmF1q5Jwrrjslud1EzN9ziB9yExaqJOgm4lFllBmG5i8VY-_6rp-WBtFIXIn1h9vZ3-KDIcatdmpklbbFuR5eUfZMux9QKAobmWB2rlI06MtT-L4FMJK1cYuCHSm6mL]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Cyclobutanes in Modern Chemical Manufacturing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIcFXqqXw629ew7WSb9aPKRhBG2wIWY9kPVleyCywt6J5rTydmzbnzvjg8ntwIvKaOSR5RarpCZb7_1b5SwcmOQ2IhIeWV5jiwXXFBgYawMCFuQaXqfrLkYTTPAd6KKQUny-JoCCnqRjUtcGKAgf7l2TKShgu1Hvgpu-DYNQB6P5M7FPH2bkdc6nDb1j5zKBfWMKclUYCbSL3YJ5oqUC3d6PMoCtqvKS-YtlDRoXX58mesYk37]

- Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6jRfPg3t8et34R9phbzeDAVEFuBROxKh1ciBXDGraE3PfZJCHctwQE4jlyaYXZ0WgLkW2ERNhud5KijM7VTBGPOjYZPHPGixexh9D-U0w5MnSrHitnlUR6VuhFYR-TMtzx1EkmAmR9isNpFoO0-HB3UQJ238Bbu2QvpsnCnpl_quU6XyoN9vkPn1e--KXSTBQ9kkiFPo62j3EWou4fyCkljyVzgbjCFQahTGD3a0T6c5xEz3g0oa97SD3Q07mzo7cJsxAD6Ys]

- Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWJsqd8OsY8vu2STHKsRlNy3vj51CqX2ue5loL4f76uaGzzw_2gFecCV5ueVLX8BiJrXYcBDFN1gLe85pJABARkCejD4EweSxeB5pZqUKDcZ5naVQMSyP05RoVwLpGHsFqsPz]

- Peer, C. E., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Zbf-JphRCU8mtMO2CNGYz92XUV8cYb-zLP045OS_vVezZqNCIhzN_ulhjhs-EMsHg4JNwAch6HHo-yDqWcsQ895NUDU1xvFNd-QDLnXnOo1EwTu6n_Mrn0QfY6PCseo6m-vjlPshupQ1TGX8]

- Doyle, S. K., et al. (2023). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsEBhK-gVi4VGoUoTQ5vqPr8xbLsNnNwe3l58ch4zE5KCUcPB7Zk_FF0iP9V7mzE4V2rO-FKPSwK97G9HY4gZnNJicSQdl5JKjlntDWpR8Za2-6GBbgcS7RrD7JkH5-eBaRRjZb4GqedHAjbVEp_t8vGZ3aFJlg33S09CWP7xWcVuIjufhC2vTLAnX4zyTbsPe2fPN86GOA3xV62tRbGfNDrsBx-dOBrO0ZVe23rAUM6B5Mao2V5E=]

- Demitri, N., et al. (2020). β-Fluorinated Paraconic Acid Derivatives. ArTS - UniTS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYtXztEN17zXn0H7aK4EgVceyB3va8u6h0fxF_9II7WDDZDxbWoD13Nvs8v8kP3rCIza7FZD_z7igK9qGoIgEO2oj4w1StUae63EM2d-ruCT6KPRTUGr1HlnvpuUuU4bXabJEHTzGBkmsICUVNKemWOk8htU8_JcoyQu0L9p9CkEUTVSO2VCY4ciTimSMhAxAeuCy3Wy3zSKsdYqSRMQ6EZ3bMevz-cEBdMpoVXPEkH8pS9HRHlJ82f5EICcp36vDHANkb-_5BDrI4ohw88S8gq8cigkQBYsqtyGHA075wvM8GCUQAeGElRpZtpQ==]

- Grygorenko, O. O. (2024). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release.... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX2yU2Ix5anySzPdnwPvNwNhP2m-KJcNy3LDWtU2fbDeToSAj0J6sdp4Y3VP0PWI0JpHSZl2Igrh1TsWz6_3-wnM8Jj0ggWzfulvBLLaMqzlailiVWaDJdglFiRpx9iFSVDseOWeXKVsW9BN9DV_m02tAEHduX5SMchiToWb5wOIxJqwkAZ61820wN3Kso8PEDB5uTuPFWb7LYTk128dRvVr7VTPQyWoRGpkIIRMShVJZMOUdLKyd6s2cB69VlaA_j]

- Cheng, W., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. [https://vertexaisearch.cloud.google.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Using 2-(3-Fluorocyclobutyl)acetic Acid in Medicinal Chemistry

[1]

Abstract

This guide details the strategic application of 2-(3-Fluorocyclobutyl)acetic acid (CAS: 1782410-66-5) as a high-value building block in drug discovery.[1] Moving beyond simple linker chemistry, this note explores its utility as a conformationally restricted bioisostere, a modulator of metabolic stability, and a tool for "escaping flatland" (increasing

Introduction: The "Fluorine Effect" in Cyclobutanes

In modern medicinal chemistry, the cyclobutane ring serves as a critical structural spacer that offers defined exit vectors unlike flexible alkyl chains. The introduction of a fluorine atom at the 3-position of the cyclobutane ring creates a unique electronic and steric environment.

Why use 2-(3-Fluorocyclobutyl)acetic acid?

-

Bioisosterism: It acts as a bioisostere for cyclohexyl and phenyl acetic acids, reducing lipophilicity (

) while maintaining spatial volume.[1] -

Conformational Locking: The cyclobutane ring is not planar; it exists in a "puckered" conformation (butterfly shape).[1] The 3-fluoro substituent influences this pucker through dipole-dipole interactions and hyperconjugation (

), often favoring specific axial/equatorial orientations that can "lock" the acetic acid side chain into a preferred vector for receptor binding [1][2].[1] -

Metabolic Blocking: The C-F bond renders the 3-position resistant to oxidative metabolism (e.g., P450 hydroxylation), a common liability in unsubstituted cycloalkanes [3].

Physicochemical Profile & SAR Implications[2][3][4][5][6][7][8][9]

The following data compares the fluorinated building block against its non-fluorinated and linear analogs.

| Property | 2-(3-Fluorocyclobutyl)acetic acid | Cyclobutylacetic acid | Hexanoic Acid (Linear) | SAR Implication |

| MW | 132.13 Da | 114.14 Da | 116.16 Da | Minimal mass penalty for F-incorporation.[1] |

| cLogP | ~1.1 | ~1.4 | ~1.9 | Fluorine lowers lipophilicity via polarity, improving solubility.[1] |

| pKa | ~4.5 | ~4.8 | ~4.8 | Inductive effect of |

| Shape | Puckered (Rigid) | Puckered (Rigid) | Flexible | Reduced entropic penalty upon binding.[1] |

| Metabolic Stability | High (Blocked C3) | Moderate (C3 oxidation risk) | Low ( | Extended half-life ( |

Stereochemical Considerations

This building block exists as two diastereomers: cis and trans.[1]

-

Cis-isomer: The Fluorine and Acetic acid groups are on the same face.

-

Trans-isomer: The groups are on opposite faces.[1]

-

Impact: Commercial supplies are often mixtures (e.g., 3:1).[1] For late-stage lead optimization, separation of isomers is critical as they present the carboxylic acid tail at significantly different angles relative to the fluorine dipole.

Visualizing the Design Logic

The following diagram illustrates the conformational impact and the bioisosteric relationships.

Figure 1: Evolution from flexible linkers to the fluorinated cyclobutane scaffold, highlighting the physicochemical advantages.[1]

Experimental Protocols

Protocol A: General Amide Coupling (Lead Synthesis)

Objective: To couple 2-(3-fluorocyclobutyl)acetic acid with a secondary amine. Context: The inductive effect of the fluorine makes the carbonyl carbon slightly more electrophilic, but steric hindrance from the cyclobutane ring requires efficient activation.

Materials:

-

2-(3-Fluorocyclobutyl)acetic acid (1.0 equiv)[1]

-

Amine partner (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (3.0 equiv)[1]

-

DMF (Anhydrous)[1]

Procedure:

-

Activation: In a dried vial, dissolve 2-(3-fluorocyclobutyl)acetic acid in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA. Stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add the amine partner.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Note: If the reaction is sluggish due to the amine's sterics, heat to 50°C. The cyclobutane ring is thermally stable under these conditions.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over MgSO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Stereochemical Assignment (QC)

Objective: To determine the cis/trans ratio of your building block or product.[2] Method: 19F-NMR Spectroscopy.[1]

-

Sample Prep: Dissolve ~10 mg of the material in CDCl₃ or DMSO-d6.

-

Acquisition: Run a non-decoupled 19F-NMR.

-

Analysis:

-

You will observe two distinct multiplets for the fluorine atom.

-

Chemical Shift: The cis and trans isomers typically show a chemical shift difference (

) of 0.5 – 2.0 ppm depending on the solvent [4]. -

Coupling: Look for the geminal H-F coupling (

Hz).[1] -

Integration: Integrate the two distinct F-signals to calculate the isomeric ratio.

-

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways for the carboxylic acid building block.

Safety & Handling (SDS Summary)

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Acidity: As a carboxylic acid with a fluorine withdrawal group, it is slightly more acidic than acetic acid.[1] Wear acid-resistant gloves (Nitrile).[1]

-

Volatility: While the acid itself is solid/oil with high boiling point, intermediates (like the acid chloride) may be volatile. Handle in a fume hood.

-

Storage: Store at 2–8°C. Hygroscopic; keep tightly sealed to prevent hydrolysis of activated intermediates.

References

-

Lambert, J. B., & Roberts, J. D. (1971).[1] Conformational properties of cyclobutanes: Variation of geminal fluorine-fluorine chemical-shift differences with temperature.[1][3] Journal of the American Chemical Society.[4] Link[1]

-

Wiberg, K. B. (1986).[1] The structure and energetics of cyclobutane and its derivatives.[5] Accounts of Chemical Research.[4] Link[1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][3][2][4][6][7][8][9] Chemical Society Reviews.[1] Link

-

Grygorenko, O. O., et al. (2023).[1][10] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Link[1]

-

PubChem Compound Summary. (2023). 2-(3,3-Difluorocyclobutyl)acetic acid (Analogous structure data). National Center for Biotechnology Information.[1] Link

Sources

- 1. 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. chemimpex.com [chemimpex.com]

- 10. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Application Note: Esterification Strategies for Fluorinated Cyclobutyl Acids

Abstract

Fluorinated cyclobutanecarboxylic acids represent a unique class of building blocks in medicinal chemistry, offering a precise method to modulate lipophilicity (LogP) and metabolic stability without introducing excessive molecular weight. However, the combination of ring strain (~26 kcal/mol) and the high electronegativity of fluorine creates specific synthetic challenges, including acid-catalyzed ring opening, HF elimination, and steric passivation. This guide provides three validated protocols for the esterification of these substrates, categorized by substrate stability and steric demand.

Technical Introduction: The Fluorine-Strain Conundrum

When esterifying fluorinated cyclobutyl acids, researchers must account for two competing physical properties:

-

The Inductive Effect (-I): Fluorine atoms, particularly at the

(1-position) or-

Implication: The conjugate base (carboxylate) is more stable and less nucleophilic, potentially slowing down base-mediated alkylations unless specific counter-ions (e.g., Cs

) are used. -

Implication: The carbonyl carbon is more electrophilic, theoretically accelerating nucleophilic attack, but this is often offset by steric shielding.

-

-

Ring Strain & Lability: While the C-F bond is strong, the cyclobutane ring is strained. Under harsh acidic conditions (e.g., refluxing

), there is a non-zero risk of ring-opening or, in the case of 1-fluoro acids, elimination of HF to form cyclobutenes.

Method Selection Matrix

The following decision tree outlines the logic for selecting the appropriate protocol based on your specific substrate.

Figure 1: Decision matrix for esterification methods. Protocol B is prioritized for

Detailed Protocols

Protocol A: Acid Chloride Activation (In Situ)

Best for: 3,3-difluorocyclobutanecarboxylic acid; Methyl/Ethyl esters; Scale-up (>10g).

Mechanism: Formation of the highly reactive acyl chloride using thionyl chloride (

-

Why this works: 3,3-difluoro analogs lack the steric bulk near the carbonyl found in 1-fluoro analogs.

also acts as a water scavenger, driving the equilibrium.

Materials

-

Substrate: 3,3-difluorocyclobutanecarboxylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv) -

Solvent: Anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate)

-

Catalyst: DMF (1-2 drops)

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with

. -

Chilling: Charge the flask with the alcohol (MeOH/EtOH) and cool to 0°C using an ice bath.

-

Activation: Add

dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2). -

Addition: Add the fluorinated acid in one portion.

-

Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to 50°C for 3-4 hours.

-

Checkpoint: Monitor by TLC or GC-MS. The acid chloride intermediate is transient; look for the conversion of the acid (polar) to the ester (non-polar).

-

-

Workup: Concentrate the mixture under reduced pressure to remove excess alcohol and HCl.

-

Neutralization: Redissolve the residue in

or -

Purification: Dry over

, filter, and concentrate. Distillation is usually sufficient for purification.

Protocol B: Cesium Carbonate Mediated Alkylation

Best for: 1-fluorocyclobutanecarboxylic acid; Sterically hindered substrates; Acid-sensitive moieties.

Mechanism:

-

Why this works: This method avoids the tetrahedral intermediate required in Fischer esterification, which is difficult to form when fluorine is geminal to the carbonyl. The "Cesium Effect" is critical here: the large ionic radius of

creates a "naked," highly reactive carboxylate anion in organic solvents, overcoming the reduced nucleophilicity caused by the fluorine's electron-withdrawing nature.

Materials

-

Substrate: 1-fluorocyclobutanecarboxylic acid (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (1.2 – 1.5 equiv)

-

Solvent: DMF (anhydrous, 0.2 M)

Step-by-Step Workflow

-

Solvation: Dissolve the carboxylic acid in anhydrous DMF in a vial or flask.

-

Deprotonation: Add

. The mixture will be a suspension. Stir at RT for 30 minutes to ensure complete formation of the carboxylate salt. -

Alkylation: Add the alkyl iodide dropwise.

-

Note: If using volatile alkyl halides (like MeI), use a sealed tube or a reflux condenser with a cooling jacket.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Optimization: If conversion is slow (checked by LC-MS), heat to 45°C. Do not exceed 60°C to avoid HF elimination.

-

-

Workup: Dilute with EtOAc and wash copiously with water (3x) and LiCl solution (to remove DMF).

-

Purification: Flash column chromatography (Hexane/EtOAc).

Figure 2: The Cesium Effect facilitates attack by the fluorinated carboxylate on the alkyl halide.

Protocol C: Steglich Coupling (EDC/DMAP)

Best for: Coupling fluorinated acids to complex, expensive, or tertiary alcohols. Mechanism: Activation of the acid by carbodiimide, followed by acyl transfer via DMAP.

-

Why this works: 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the cyclobutane ring than the direct acid-alcohol interaction.

Materials

-

Substrate: Fluorinated cyclobutyl acid (1.0 equiv)

-

Alcohol: Target alcohol (1.0 – 1.1 equiv)

-

Coupling Agent: EDC[1]·HCl (1.2 equiv) (Preferred over DCC to simplify workup)

-

Catalyst: DMAP (0.1 – 0.2 equiv)

-

Solvent: DCM (anhydrous)

Step-by-Step Workflow

-

Mixture: Dissolve the acid, alcohol, and DMAP in DCM at 0°C.

-

Activation: Add EDC·HCl in portions.

-

Reaction: Allow to warm to RT naturally. Stir for 12–18 hours.

-

Quench: Add 1M HCl (dilute) to protonate the DMAP and remaining EDC.

-

Separation: Extract the organic layer, wash with saturated

and brine. -

Purification: Silica gel chromatography.

Quantitative Comparison of Methods

| Feature | Protocol A ( | Protocol B ( | Protocol C (EDC/DMAP) |

| Substrate Scope | Simple Esters (Me, Et) | Simple to Benzyl Esters | Complex/Tertiary Alcohols |

| Steric Tolerance | Moderate | High | High |

| Acid Sensitivity | Low (Generates HCl) | High (Basic conditions) | Moderate (Neutral/Mild) |

| Purification | Distillation | Extraction/Column | Column |

| Typical Yield | 85-95% | 90-98% | 70-85% |

| Primary Risk | Corrosion/Fumes | Alkylation of other sites | Urea byproduct removal |

Troubleshooting & Safety

-

HF Elimination: If you observe the formation of an olefin (cyclobutene) by NMR (new peaks ~6.0 ppm), your reaction conditions are too basic or too hot. Switch to Protocol C and keep temperature < 25°C.

-

Volatility: Fluorinated cyclobutyl esters (especially methyl esters) can be volatile. Do not use high vacuum for extended periods; use a rotovap with carefully controlled pressure (e.g., >20 mbar).

-

NMR Verification:

- NMR is the best tool for monitoring.

-

3,3-difluoro signals typically appear around -80 to -100 ppm.

-

1-fluoro signals appear around -130 to -160 ppm.

-

A shift of ~2-5 ppm in the

spectrum often indicates successful esterification.

References

-

Esterification of Carboxylic Acids with DCC/DMAP (Steglich). Organic Syntheses, Coll. Vol. 6, p.781 (1988). Available at: [Link]

-

Common Conditions for Acid to Ester Conversion. Common Organic Chemistry. Available at: [Link]

-

Synthesis and Acid-base Properties of

-(Fluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link] -

Direct synthesis of acyl fluorides from carboxylic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Scalable synthesis of 2-(3-Fluorocyclobutyl)acetic acid

An Application Guide to the Scalable Synthesis of 2-(3-Fluorocyclobutyl)acetic Acid

Abstract

This application note provides a detailed guide for the scalable synthesis of 2-(3-fluorocyclobutyl)acetic acid, a valuable building block in modern medicinal chemistry. The incorporation of fluorinated cyclobutane motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines two robust and scalable synthetic strategies, starting from commercially available precursors. Each protocol includes a step-by-step methodology, an explanation of the chemical principles, and critical process parameters for successful execution and scale-up. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The four-membered carbocycle of cyclobutane offers a unique conformational rigidity that is increasingly sought after in drug design to improve binding to biological targets.[1][3] When combined with fluorine, the most electronegative element, the resulting scaffold can profoundly modulate the physicochemical properties of a molecule.[1][4] Introducing a fluorine atom can lower the pKa of nearby acidic groups, block sites of metabolic oxidation, and alter lipophilicity, all of which are critical parameters in optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4][5] As such, building blocks like 2-(3-fluorocyclobutyl)acetic acid have become highly valuable for accessing novel chemical space in drug discovery programs.

Despite their utility, the synthesis of such structures can be challenging, requiring careful strategic planning to control stereochemistry and achieve high yields on a practical scale.[4] This guide details two effective, field-proven synthetic routes designed for scalability and reproducibility.

Strategic Overview: Key Synthetic Challenges

The synthesis of 2-(3-fluorocyclobutyl)acetic acid presents three primary challenges:

-

Construction of the Cyclobutane Ring: Efficiently forming the strained four-membered ring.

-

Introduction of Fluorine: Regioselective installation of a single fluorine atom onto the cyclobutane core.

-

Side-Chain Homologation: Appending the acetic acid moiety with high efficiency.

The protocols described below address these challenges by leveraging commercially available cyclobutane cores, thereby focusing on efficient functional group interconversions that are amenable to scale-up.

Protocol 1: Synthesis via Nucleophilic Fluorination and Side-Chain Extension

This strategy begins with the commercially available cyclobutane-1,3-dicarboxylic acid, introducing the fluorine atom via a key hydroxyl intermediate, followed by a two-carbon extension to form the acetic acid side chain.

Workflow Diagram: Protocol 1

Caption: Workflow for the synthesis of 2-(3-Fluorocyclobutyl)acetic acid via a nucleophilic fluorination route.

Step-by-Step Experimental Protocol

Step 4: Nucleophilic Fluorination of the Mesylate Intermediate

This step is a critical C-F bond-forming reaction. The protocol is adapted from methodologies for nucleophilic fluorination on cyclobutane systems.[3][5]

-

Dissolution: In a nitrogen-purged reactor, dissolve the mesylate intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of substrate).

-

Fluoride Source: Add anhydrous Tetrabutylammonium fluoride (TBAF, 1.5 eq) to the solution. Alternative sources like Cesium fluoride (CsF) with a phase-transfer catalyst can also be effective.

-

Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and fluoride salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-fluorocyclobutane-1-carboxylic acid ester can be purified by column chromatography on silica gel.

Step 8: Hydrolysis of the Nitrile Intermediate

-

Reaction Setup: Combine the nitrile intermediate (1.0 eq) with a 6M aqueous solution of hydrochloric acid (HCl) or a 20% aqueous solution of sodium hydroxide (NaOH) (10-20 volumes).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) for 6-18 hours until nitrile hydrolysis is complete (monitored by TLC or LC-MS).

-

Isolation (Acidic Hydrolysis): Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Isolation (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2. Extract the product into an organic solvent.

-

Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2-(3-fluorocyclobutyl)acetic acid. The product can be further purified by recrystallization if necessary.

Data Summary: Protocol 1

| Step | Key Reagents | Typical Yield | Scalability Notes |

| Protection/Reduction | Boc₂O, BH₃·SMe₂ | 80-90% (over 2 steps) | Reductions with borane are highly scalable; manage off-gassing. |

| Fluorination | MsCl, TBAF or CsF | 60-75% | Anhydrous conditions are critical. TBAF can be corrosive. |

| Homologation | PBr₃, NaCN, HCl | 65-80% (over 3 steps) | Use of NaCN requires strict safety protocols (ventilated hood, cyanide quench station). |

Protocol 2: Synthesis via Deoxyfluorination of a Hydroxy Ester

This alternative route utilizes a [2+2] cycloaddition to form a cyclobutanone precursor, which is then elaborated to a key alcohol intermediate. The fluorine is introduced using a modern deoxyfluorination reagent. This approach can be advantageous for accessing different substitution patterns.

Workflow Diagram: Protocol 2

Caption: Workflow for the synthesis of 2-(3-Fluorocyclobutyl)acetic acid via a deoxyfluorination strategy.

Step-by-Step Experimental Protocol

Step 7: Deoxyfluorination with DAST

Deoxyfluorination is a powerful method for converting alcohols directly to fluorides. Reagents like DAST (Diethylaminosulfur trifluoride) are commonly used.[3]

-

Safety First: DAST is toxic and moisture-sensitive and can undergo exothermic decomposition. Conduct the reaction in a well-ventilated fume hood behind a blast shield. Ensure all glassware is scrupulously dried.

-

Reaction Setup: Dissolve the alcohol intermediate, ethyl 2-(3-hydroxycyclobutyl)acetate (1.0 eq), in anhydrous dichloromethane (DCM, 10-20 mL per gram) in a dry flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DAST (1.1-1.3 eq) dropwise via syringe to the cooled solution. Vigorous stirring is essential.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or ¹⁹F NMR.

-

Quenching: Slowly and carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Gas evolution.

-

Work-up: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude fluorinated ester can be purified by silica gel chromatography.

Step 8: Saponification of the Fluorinated Ester

-

Reaction: Dissolve the purified ethyl 2-(3-fluorocyclobutyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Base Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours until the ester is fully consumed.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl.

-

Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure 2-(3-fluorocyclobutyl)acetic acid.

Data Summary: Protocol 2

| Step | Key Reagents | Typical Yield | Scalability Notes |

| Ring Formation | Dichloroketene, Zn | 50-60% (over 2 steps) | Dichloroketene is generated in situ. Zinc reductions are scalable but can be exothermic. |

| Ring Elaboration | m-CPBA, PCC, NaBH₄ | 60-70% (over 3 steps) | Baeyer-Villiger can have variable yields. Use of PCC is less desirable on scale; Swern or Dess-Martin are alternatives. |

| Fluorination | DAST or XtalFluor | 70-85% | Highly effective but requires specialized handling. XtalFluor is a solid and often considered safer than DAST. |

| Hydrolysis | LiOH | >95% | A robust and high-yielding final step. |

Characterization and Quality Control

The identity and purity of the final product, 2-(3-fluorocyclobutyl)acetic acid, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the overall structure and proton environments.

-

¹⁹F NMR: A singlet or a multiplet (depending on cis/trans isomers) confirming the presence of the C-F bond.

-

¹³C NMR: To observe all carbon signals, including the characteristic C-F coupled carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₆H₈F₂O₂ has a monoisotopic mass of 150.05 Da).[6]

-

HPLC/UPLC: To determine the purity of the final compound.

Conclusion

The synthesis of 2-(3-fluorocyclobutyl)acetic acid is a key enabling technology for modern drug discovery. This application note has detailed two scalable and robust synthetic routes.

-

Protocol 1 is a classical approach relying on functional group interconversions from a commercially available dicarboxylic acid. Its primary advantages are the use of relatively common reagents and a well-trodden synthetic path.

-

Protocol 2 employs a cycloaddition strategy and a modern deoxyfluorination reaction. This route may offer more flexibility for analog synthesis but requires handling of more hazardous reagents like DAST.

The choice between these protocols will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and cost considerations for starting materials. Both methods, when executed with care, provide reliable access to this important fluorinated building block.

References

-

Mykhailiuk, P. K. (2021). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Angewandte Chemie International Edition, 60(2), 756-767. Available at: [Link]

-

Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Asian Journal of Organic Chemistry, 9(11), 1739-1753. Available at: [Link]

-

Cross, J. B., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 87(15), 9936–9948. Available at: [Link]

-

Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Available at: [Link]

-

Litskan, E. V., et al. (2025). Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

-

Zhang, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. Available at: [Link]

-

Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 61(17), 7843-7853. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Cyclobutanes in Modern Chemical Manufacturing. PharmaChem. Available at: [Link]

-

PubChem. (2026). 2-(3,3-Difluorocyclobutyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Separation of 2-(3-Fluorocyclobutyl)acetic Acid Isomers

Ticket ID: #FCB-ISO-001 Subject: Resolution of cis and trans diastereomers of 2-(3-fluorocyclobutyl)acetic acid Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary

Separating the cis and trans isomers of 2-(3-fluorocyclobutyl)acetic acid presents a unique challenge due to the "puckered" conformation of the cyclobutane ring and the high polarity of the carboxylic acid tail. Standard silica chromatography often fails due to peak tailing and poor resolution (

This guide provides three validated workflows ranging from analytical identification to preparative scale-up.

Module 1: Identification & Diagnostics

How do I know which peak is which?

Before attempting separation, you must definitively assign the isomers. The fluorine atom provides a distinct handle for NMR analysis.[1]

Protocol: 19F-NMR Assignment

Principle: The spatial relationship between the fluorine atom and the acetic acid tail induces different chemical shifts and coupling constants (

| Feature | Cis Isomer (Z) | Trans Isomer (E) |

| 19F Shift | Typically upfield (more shielded) relative to trans. | Typically downfield (deshielded). |

| Multiplicity | Complex multiplet (due to steric crowding/pucker). | Often a cleaner splitting pattern (pseudo-quintet or dtt). |

| NOE Signal | Strong NOE between methine proton at C3 (H-C-F) and methylene protons of the acetic acid tail. | Weak/No NOE between C3-H and tail protons. |

Diagnostic Diagram: NOE Logic

Caption: Logical flow for assigning stereochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 2: Chromatographic Separation (HPLC & SFC)

Direct separation of the free acid.

Common Issue: Peak Tailing & Merging

Cause: The carboxylic acid group ionizes on the column, causing mixed-mode retention. Fix: You must suppress ionization. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both mobile phases.

Recommended Stationary Phases

Standard C18 often fails to separate these diastereomers because their hydrophobicities are nearly identical. You need a phase that interacts with the fluorine dipole or the shape of the molecule.

| Column Type | Mechanism | Recommendation |

| PFP (Pentafluorophenyl) | Fluorine-Fluorine interaction + Dipole-Dipole. | Primary Choice. Often resolves F-isomers that co-elute on C18. |

| C18 (High Carbon Load) | Hydrophobic interaction. | Secondary Choice. Requires very shallow gradient (e.g., 5% to 15% B over 20 min). |

| Chiralpak IC/IG (SFC) | Amylose-based steric recognition. | Gold Standard. Excellent for diastereomers even if achiral. |

Troubleshooting Guide: HPLC

Q: My peaks are broad and overlapping on C18.

-

A: Switch to a PFP (Pentafluorophenyl) column. The electron-deficient ring of the PFP phase interacts specifically with the fluorine on your cyclobutane, often dramatically improving

(separation factor).-

Conditions: Water/Acetonitrile with 0.1% TFA.

-

Gradient: Hold at 5% B for 2 mins, then ramp slowly.

-

Q: I see "ghost peaks" or baseline drift.

-

A: Fluorinated acids can form H-bonded dimers in the gas phase (LC-MS) or on-column. Ensure your column temperature is elevated (40°C - 50°C ) to break intermolecular H-bonds and sharpen peaks.

Module 3: The "Derivatization Workaround"

When direct separation fails or scale is >10g.

If you cannot separate the free acids, convert them to esters. Esters eliminate the H-bonding tailing issue and allow the use of standard Silica Flash Chromatography.

Workflow: Esterification-Separation-Hydrolysis

Caption: Derivatization strategy to bypass the difficulty of separating polar free acids.

Protocol Details:

-

Esterify: React crude acid with Benzyl Bromide (

) and -

Separate: Run Flash Chromatography (Silica).

-

Mobile Phase: 0-10% Ethyl Acetate in Hexanes.

-

Observation: The cis and trans esters usually have a

of 0.1 - 0.2, making separation trivial.

-

-

Hydrolyze: Treat isolated ester with

in

Module 4: Scale-Up via Crystallization

For multi-gram batches.

Crystallization is the most cost-effective method for large scales but requires screening. Cyclobutane acids often "oil out" rather than crystallize due to their low melting points.

Strategy: Chiral Amine Salt Screening Even though your molecule is achiral (if symmetric) or racemic, forming salts with rigid chiral amines can create diastereomeric salts with vastly different solubilities.

Recommended Bases for Screening:

-

(S)-(-)-1-Phenylethylamine (PEA)

-

Benzylamine (Achiral, but bulky)

-

Dicyclohexylamine (Great for inducing crystallinity in oils)

Protocol:

-

Dissolve 100 mg of mixture in minimal hot Ethanol or IPA.

-

Add 1.0 eq of amine.

-

Cool slowly.

-

Filter precipitate and check isomer ratio of the solid vs. liquor via 19F-NMR.

References

-